Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with an acetyl group, a methyl group, and a thiadiazole-amido group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of Substituents: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate reagents under acidic conditions.
Amidation Reaction: The thiadiazole ring is then coupled with the thiophene ring through an amidation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions between thiophene derivatives and biological targets.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiophene ring and thiadiazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-methylthiophene share structural similarities with ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene and thiadiazole rings, along with the specific substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O4S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4S2/c1-4-20-13(19)9-6(2)10(7(3)17)22-12(9)14-11(18)8-5-21-16-15-8/h5H,4H2,1-3H3,(H,14,18) |
InChI Key |
IHPSCOOFCDVQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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